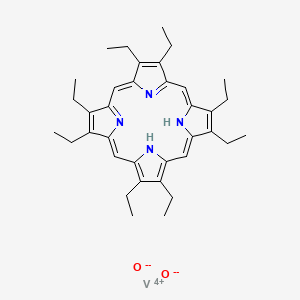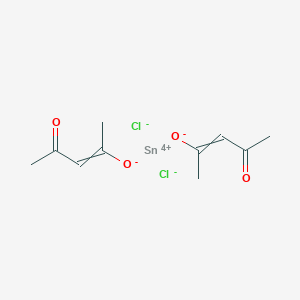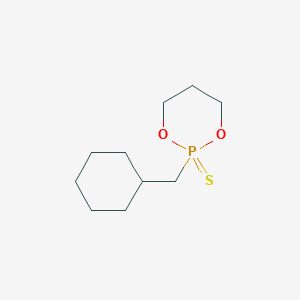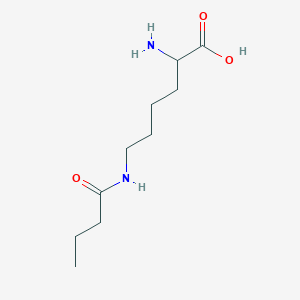![molecular formula C7H10O8 B12515444 2-[(Ethoxycarbonyl)oxy]-3-hydroxybutanedioic acid CAS No. 799271-79-7](/img/structure/B12515444.png)
2-[(Ethoxycarbonyl)oxy]-3-hydroxybutanedioic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(Ethoxycarbonyl)oxy]-3-hydroxybutanedioic acid is an organic compound with the molecular formula C7H10O8 It is characterized by the presence of an ethoxycarbonyl group and a hydroxy group attached to a butanedioic acid backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Ethoxycarbonyl)oxy]-3-hydroxybutanedioic acid typically involves the esterification of 3-hydroxybutanedioic acid with ethyl chloroformate. The reaction is carried out in the presence of a base such as pyridine, which acts as a catalyst. The reaction conditions include maintaining a temperature of around 0-5°C to ensure the stability of the intermediate products.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and enhances the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-[(Ethoxycarbonyl)oxy]-3-hydroxybutanedioic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The ethoxycarbonyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines and thiols can be used to substitute the ethoxycarbonyl group.
Major Products Formed
Oxidation: The major product is 2-[(Ethoxycarbonyl)oxy]-3-oxobutanedioic acid.
Reduction: The major product is 2-[(Ethoxycarbonyl)oxy]-3-hydroxybutanol.
Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.
Aplicaciones Científicas De Investigación
2-[(Ethoxycarbonyl)oxy]-3-hydroxybutanedioic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential use in drug development, particularly in the design of prodrugs.
Industry: It is used in the production of polymers and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-[(Ethoxycarbonyl)oxy]-3-hydroxybutanedioic acid involves its interaction with specific molecular targets. The compound can undergo hydrolysis to release active metabolites that interact with enzymes and receptors in biological systems. The pathways involved include ester hydrolysis and subsequent metabolic transformations.
Comparación Con Compuestos Similares
Similar Compounds
3-Hydroxybutanedioic acid: Lacks the ethoxycarbonyl group, making it less versatile in chemical reactions.
Ethyl 3-hydroxybutanoate: Similar structure but lacks the second carboxylic acid group.
2-Hydroxybutanedioic acid: Similar backbone but lacks the ethoxycarbonyl group.
Uniqueness
2-[(Ethoxycarbonyl)oxy]-3-hydroxybutanedioic acid is unique due to the presence of both an ethoxycarbonyl group and a hydroxy group on a butanedioic acid backbone. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.
Propiedades
Número CAS |
799271-79-7 |
|---|---|
Fórmula molecular |
C7H10O8 |
Peso molecular |
222.15 g/mol |
Nombre IUPAC |
2-ethoxycarbonyloxy-3-hydroxybutanedioic acid |
InChI |
InChI=1S/C7H10O8/c1-2-14-7(13)15-4(6(11)12)3(8)5(9)10/h3-4,8H,2H2,1H3,(H,9,10)(H,11,12) |
Clave InChI |
DMUJBQUHPTURNJ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)OC(C(C(=O)O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(2,4-Difluorophenyl)methylidene]-2-phenyl-1,3-oxazol-5-one](/img/structure/B12515371.png)

![1-[3,5-bis(trifluoromethyl)phenyl]-3-[1-(dimethylamino)-2-methylpropyl]thiourea](/img/structure/B12515387.png)






![3-benzhydryloxy-1-[2-(1,3-benzodioxol-5-yl)ethyl]piperidine;but-2-enedioic acid](/img/structure/B12515421.png)
![2,4-dimethyl-6H-benzo[c]chromen-6-one](/img/structure/B12515428.png)
![2-[(8S)-2-oxo-8,9-dihydrofuro[2,3-h]chromen-8-yl]propan-2-yl (Z)-2-methylbut-2-enoate](/img/structure/B12515435.png)

